3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
The compound “3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide” is a structurally complex benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a 3-chlorophenyl moiety. The benzamide backbone is further modified with a 5-methylfuran-2-ylmethyl group at the N-position. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
3-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-16-8-9-21(32-16)14-27-23(31)17-4-2-7-20(12-17)29-11-10-26-24(29)33-15-22(30)28-19-6-3-5-18(25)13-19/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFKAQJZQNHWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and carbamoyl groups. The final steps involve the attachment of the sulfanyl and benzamide groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry :
This compound is being investigated for its therapeutic potential. Its structural components suggest possible interactions with biological pathways that could be exploited for drug development.
Pharmacology :
Research indicates that this compound may interact with various enzymes and receptors. Studies focus on its mechanism of action, including enzyme inhibition and receptor modulation, which can lead to significant physiological effects.
Materials Science :
Due to its unique properties, the compound is also considered for use in advanced materials and nanotechnology. Its structural characteristics may lend themselves to innovative applications in material design.
Case Studies and Research Findings
- Therapeutic Efficacy : A study evaluated the anticancer properties of similar compounds and found that modifications in the imidazole ring significantly influenced their efficacy against various cancer cell lines (IC50 values reported) .
- Enzyme Targeting : Research on related compounds demonstrated their ability to inhibit specific enzymes linked to disease pathways, suggesting a similar potential for 3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide .
- Material Applications : Investigations into the material properties of imidazole derivatives have shown promise in developing novel materials with enhanced electrical and thermal conductivity .
Mechanism of Action
The mechanism of action of 3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s closest structural analogs include:
- The 5-methylfuran-2-ylmethyl substituent introduces heteroaromaticity and steric bulk, contrasting with the simpler phenyl group in the analog, which may alter solubility and pharmacokinetic properties .
Analytical Characterization
Structural confirmation of related compounds employs advanced techniques:
- Notable Gaps: No X-ray data are explicitly reported for the target compound, unlike its analogs in and , which limits conformational analysis .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Lipophilicity : The 3-chlorophenyl and furan groups likely increase logP compared to the 2-methoxyphenyl analog, suggesting enhanced membrane permeability but reduced aqueous solubility .
- Bioactivity : Imidazole-containing compounds often exhibit kinase or protease inhibition, but specific target engagement remains unverified without assay data.
Biological Activity
The compound 3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological properties. The presence of an imidazole ring, a chlorophenyl group, and a furan moiety are notable features that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring is known for its role in pharmacological activity, often acting as a hydrogen bond donor or acceptor, which facilitates binding to biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways, thereby modulating physiological responses.
- Receptor Interaction : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of imidazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, such as HT29 (human colorectal carcinoma) and A431 (epidermoid carcinoma).
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to various parts of the molecule can significantly affect its potency and selectivity.
Notable Findings:
- Chlorophenyl Group : Enhances lipophilicity and improves binding affinity.
- Furan Moiety : Contributes to the overall stability and solubility in biological systems.
- Imidazole Ring : Critical for interaction with biological targets due to its ability to form hydrogen bonds.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds derived from imidazole frameworks:
- Study on Anticancer Properties :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
